molecular formula C12H12F2O3 B7848372 Methyl 5-(3,4-difluorophenyl)-5-oxovalerate

Methyl 5-(3,4-difluorophenyl)-5-oxovalerate

Cat. No.: B7848372
M. Wt: 242.22 g/mol
InChI Key: BXUICFMIAWNFID-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-difluorophenyl)-5-oxovalerate: is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a methyl ester of a 5-oxovalerate. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-difluorobenzaldehyde and ethyl acetoacetate.

  • Reaction Steps: The reaction involves a Knoevenagel condensation followed by a cyclization step to form the oxovalerate structure.

  • Catalysts and Conditions: The reaction is often catalyzed by a base such as piperidine, and conducted under reflux conditions.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may use either batch or continuous processes, depending on the scale and desired purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form carboxylic acids.

  • Reduction: Reduction reactions can convert the difluorophenyl group to a difluoromethyl group.

  • Substitution: Substitution reactions can replace the difluorophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Difluoromethyl compounds.

  • Substitution Products: A variety of substituted phenyl compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties. Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.

  • Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.

Pathways Involved:

  • Inflammation Pathways: Potential inhibition of inflammatory cytokines.

  • Cancer Pathways: Possible disruption of cancer cell proliferation.

Comparison with Similar Compounds

  • Methyl 5-(2,4-difluorophenyl)-5-oxovalerate: Similar structure but with different positions of the fluorine atoms.

  • Methyl 5-(3,5-difluorophenyl)-5-oxovalerate: Different positions of the fluorine atoms on the phenyl ring.

Uniqueness:

  • Position of Fluorine Atoms: The specific positioning of the fluorine atoms in Methyl 5-(3,4-difluorophenyl)-5-oxovalerate gives it unique chemical and biological properties compared to similar compounds.

This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications in medicine, industry, and research continue to expand, highlighting its importance in advancing scientific knowledge and technological development.

Properties

IUPAC Name

methyl 5-(3,4-difluorophenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUICFMIAWNFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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